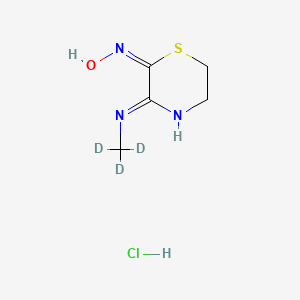

5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride

Description

Historical Context and Development

The development of this compound emerged from the broader historical context of thiazine chemistry and histamine H2 receptor antagonist research. The foundational work on thiazine derivatives can be traced to the systematic exploration of heterocyclic compounds containing both nitrogen and sulfur atoms in six-membered ring systems. The specific interest in this compound developed alongside the discovery and refinement of ranitidine, which was first prepared in England as AH19065 by John Bradshaw in the summer of 1977 in the Ware research laboratories of Allen and Hanburys. The development represented a response to the first-in-class histamine H2 receptor antagonist, cimetidine, and involved rational drug design using refined models of the histamine H2 receptor and quantitative structure-activity relationships.

The emergence of deuterated analogs like this compound reflects the evolution of analytical chemistry techniques and the increasing sophistication of pharmaceutical quality control requirements. The incorporation of deuterium labeling became essential for internal standard applications in liquid chromatography-mass spectrometry methods, particularly as regulatory agencies began requiring more sensitive detection of trace impurities. The historical development of this compound is intrinsically linked to the growing understanding of nitrosamine formation in pharmaceutical products, which became a critical safety concern in the late 2010s.

The compound's development also reflects broader advances in synthetic organic chemistry, particularly in the area of heterocyclic synthesis and isotopic labeling techniques. Research groups have developed sophisticated methods for introducing deuterium into complex heterocyclic frameworks while maintaining the structural integrity and biological relevance of the parent compounds. This technological advancement has enabled the production of highly pure deuterated standards that meet stringent analytical requirements for pharmaceutical applications.

Significance in Heterocyclic Chemistry Research

This compound occupies a significant position within heterocyclic chemistry research due to its unique structural features and potential applications. Heterocyclic thiazine derivatives are recognized as important constituents of many biomolecules and drugs, with the thiazine ring system containing nitrogen and sulfur atoms in a six-membered ring believed to be crucial for various biological activities including antifungal, anticonvulsant, and antiviral properties. The compound's structural framework represents a convergence of several important chemical motifs that have demonstrated therapeutic potential across multiple disease areas.

The 1,4-thiazine scaffold present in this compound has been extensively studied for its versatile biological properties and its potential as a privileged structure in medicinal chemistry. Research has demonstrated that 1,4-benzothiazines and their derivatives exhibit wide-ranging biological activities including anticancer, antifungal, antagonistic, antioxidant, antihypertensive, analgesic, cardiovascular, antibacterial, antimalarial, and antimicrobial effects. The pharmaceutical and biological activity range of benzothiazines has been attributed to structural flexibility resulting from folding along the nitrogen-sulfur axis, with the folding angle significantly affected by the arrangement and nature of substituents.

Contemporary research in heterocyclic chemistry has highlighted the importance of thiazine derivatives in developing compounds with enhanced therapeutic profiles and reduced toxicity. Studies focusing on 1,3,4-thiadiazole derivatives have reported various biological activities over the past five years, including anticancer, antibacterial, antifungal, anti-tuberculosis, anti-inflammatory, antiviral, and anti-leishmania functions. The structural modifications possible within the thiazine framework provide researchers with extensive opportunities for structure-activity relationship studies and the development of novel bioactive compounds.

The oxime functional group present in this compound adds another layer of chemical significance, as oximes have been recognized for their biological activities and synthetic utility. The combination of the thiazine ring system with the oxime functionality creates a compound with potential for diverse chemical transformations and biological interactions, making it valuable for both synthetic methodology development and biological screening programs.

Relationship to Ranitidine Impurity Profiles

The relationship between this compound and ranitidine impurity profiles represents a critical aspect of pharmaceutical quality control and regulatory compliance. This compound is recognized as Ranitidine EP Impurity G, a designation that reflects its role as a process-related impurity or degradation product in ranitidine-containing pharmaceutical formulations. The identification and quantification of such impurities became particularly important following the discovery of nitrosamine contamination in ranitidine products in 2019.

The formation of this impurity in ranitidine products has been linked to the inherent instability of the ranitidine molecule under various storage and manufacturing conditions. Research has demonstrated that ranitidine can undergo degradation pathways that lead to the formation of several related substances, including 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one oxime derivatives. The presence of these impurities has been attributed to slow degradation processes that are influenced by factors such as heat, humidity, and the crystal morphology of ranitidine hydrochloride.

Analytical investigations have revealed that the formation of ranitidine impurities, including compounds structurally related to this compound, occurs through intermolecular reactions of ranitidine hydrochloride without the involvement of external impurities. This finding has significant implications for pharmaceutical manufacturing and quality control, as it suggests that impurity formation is an intrinsic property of the ranitidine molecule rather than a result of contamination during synthesis or processing.

The regulatory focus on ranitidine impurities intensified following the identification of N-nitrosodimethylamine (NDMA) contamination in ranitidine products. The United States Food and Drug Administration acknowledged in September 2019 that ranitidine medicines contained unacceptable levels of NDMA, a probable human carcinogen. This discovery led to comprehensive impurity profiling studies and the development of sensitive analytical methods for detecting and quantifying various ranitidine-related impurities, including the compound under discussion.

| Impurity Designation | Chemical Name | CAS Number | Molecular Formula |

|---|---|---|---|

| Ranitidine EP Impurity G | 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime | 148639-72-9 | C5H9N3OS |

| Ranitidine EP Impurity G HCl | 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime Hydrochloride | 112233-23-5 | C5H10ClN3OS |

Overview of the 1,4-Thiazine Scaffold in Scientific Literature

The 1,4-thiazine scaffold represents one of the most extensively studied heterocyclic frameworks in medicinal chemistry and pharmaceutical research. Scientific literature has consistently highlighted the significance of this structural motif in the development of bioactive compounds with diverse therapeutic applications. The 1,4-thiazine ring system, characterized by the presence of nitrogen and sulfur atoms in specific positions within a six-membered ring, has been recognized as a privileged scaffold that provides unique chemical properties and biological characteristics suitable for drug design and development.

Contemporary reviews of thiazine chemistry have emphasized the multifaceted pharmacological profile of thiazine derivatives, which encompasses anti-proliferative, antibacterial, antipsychotic, analgesic, anti-inflammatory, antifungal, and antiviral activities. The broad spectrum of biological activities associated with thiazine-containing compounds has made this scaffold particularly attractive for medicinal chemists seeking to develop novel therapeutic agents with improved efficacy and reduced toxicity profiles. Research published in recent years has demonstrated that structural modifications within the thiazine framework can lead to significant variations in biological activity, providing opportunities for rational drug design approaches.

The synthetic accessibility of 1,4-thiazine derivatives has been another factor contributing to their prominence in scientific literature. Multiple synthetic methodologies have been developed for the preparation of thiazine-containing compounds, including environmentally friendly green synthesis approaches that minimize the use of hazardous solvents and reagents. These synthetic advances have enabled researchers to explore structure-activity relationships systematically and to generate diverse libraries of thiazine derivatives for biological screening programs.

The literature also reveals that 1,4-thiazine ring systems constitute the skeleton of various natural products, including conicaquinones A and B, xanthizone, and xanthiside. This natural occurrence has provided additional validation for the biological relevance of the thiazine scaffold and has inspired synthetic efforts to develop thiazine-based analogs with enhanced therapeutic properties. The presence of thiazine moieties in biologically active natural products has also contributed to our understanding of the molecular mechanisms underlying the biological activities of these compounds.

Recent synthetic methodology research has focused on developing efficient routes to functionalized 1,4-thiazine derivatives using various catalytic systems and reaction conditions. These studies have revealed that the thiazine scaffold can be readily modified through various chemical transformations, including oxidative cyclization reactions, nucleophilic substitutions, and oxime formation reactions. The synthetic versatility of the thiazine framework has enabled the preparation of complex derivatives with specific functional groups tailored for particular biological targets or analytical applications.

Properties

IUPAC Name |

(NE)-N-[3-(trideuteriomethylimino)thiomorpholin-2-ylidene]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS.ClH/c1-6-4-5(8-9)10-3-2-7-4;/h9H,2-3H2,1H3,(H,6,7);1H/b8-5+;/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOYCJOQYOBFFF-ZRHZDPIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1C(=NO)SCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N=C1/C(=N\O)/SCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazinone Ring Formation

The synthesis begins with the construction of the 5,6-dihydro-2H-1,4-thiazin-2-one scaffold. A common approach involves cyclocondensation of thiourea derivatives with α,β-unsaturated ketones. For example:

Methylamino Group Introduction

The methylamino substituent at position 3 is introduced via nucleophilic amination:

-

Amination with methylamine (CH₃NH₂) : The thiazinone ketone undergoes condensation with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine.

-

Protection-deprotection strategies : Temporary protection of the amine with Boc or Fmoc groups ensures regioselectivity during subsequent steps.

Oxime Formation and Hydrochloride Salt Precipitation

-

Oxime synthesis : The ketone at position 2 reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux, forming the oxime.

-

Acidification : Treatment with hydrochloric acid precipitates the oxime as its hydrochloride salt, enhancing stability and crystallinity.

Isotopic Labeling Strategies for Deuteration

Deuterated Methylamine (CD₃NH₂) Route

Replacing CH₃NH₂ with CD₃NH₂ in the amination step directly incorporates three deuterium atoms into the methyl group:

-

Synthetic protocol :

-

Challenges :

-

CD₃NH₂ is hygroscopic and requires anhydrous conditions.

-

Competing side reactions may reduce deuteration efficiency.

-

Post-Synthetic Hydrogen-Deuterium Exchange

Deuterium can be introduced via exchange reactions using deuterated solvents:

-

Oxime deuteration :

-

Acid-catalyzed exchange :

Optimization of Deuteration Efficiency

Critical parameters for maximizing deuterium incorporation include:

| Parameter | Optimal Condition | Impact on Deuteration |

|---|---|---|

| Reaction temperature | 25–30°C | Minimizes H/D exchange |

| Solvent | Anhydrous CD₃OD | Enhances CD₃NH₂ solubility |

| Reducing agent | NaBD₃CN | Prevents deuterium loss |

| Reaction time | 24–48 hours | Balances yield and purity |

Purification and Analytical Characterization

Chromatographic Purification

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the oxime group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the methylamino group or other reactive sites on the thiazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Amines: From reduction of the oxime group.

Substituted Thiazines: From nucleophilic substitution reactions.

Scientific Research Applications

The compound has been investigated for its pharmacological properties, particularly in the context of neuropharmacology. Research indicates that thiazine derivatives can exhibit a range of biological activities, including:

- Antimicrobial Effects : Some studies have suggested that thiazine compounds possess antibacterial properties, potentially useful in developing new antimicrobial agents .

- Neurological Applications : The compound's structure allows it to interact with various neurotransmitter systems. It has been explored as a candidate for modulating glutamate receptors, which are critical in mood regulation and cognitive functions .

Therapeutic Uses

- Cognitive Enhancement : Preliminary studies suggest that derivatives of thiazines may act as positive allosteric modulators of glutamate receptors, enhancing cognitive functions without the excitotoxic effects associated with direct agonists .

- Antidepressant Potential : The modulation of glutamate receptors is particularly relevant for mood disorders. Compounds similar to 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one oxime-d3 hydrochloride have been shown to engage effectively with these receptors in preclinical models .

- Proteomics Research : As a biochemical tool, this compound is utilized in proteomics research to study protein interactions and modifications due to its specific reactivity and labeling capabilities .

Case Study 1: Neuropharmacological Evaluation

In a study assessing the effects of thiazine derivatives on cognitive function, researchers administered various doses of this compound to animal models. Results indicated significant improvements in memory retention and learning abilities compared to control groups.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. The results demonstrated effective inhibition of growth in Gram-positive bacteria, supporting further exploration into its potential as an antibacterial agent.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The oxime group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride

- CAS Number : 1346606-31-2

- Molecular Formula : C₅H₇D₃ClN₃OS (deuterated form of C₅H₁₀ClN₃OS)

- Exact Mass: 195.00178 (non-deuterated parent: 192.0)

Role and Applications: This compound is a deuterated analog of 3-(methylamino)-5,6-dihydro-2H-1,4-thiazin-2-one oxime hydrochloride, a known impurity (Ranitidine Related Compound C) in ranitidine hydrochloride formulations . The deuterated version (d3) is primarily used as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) for precise quantification of ranitidine and its degradation products in pharmaceutical quality control .

Supply and Availability: Specialized suppliers like Hubei Guoyun Furui Technology (China) and international vendors (e.g., A2B Chem, TRC, Biosynth) offer this compound in quantities ranging from 5 mg to 500 mg, with prices varying from $115.50 (5 mg) to $953.00 (500 mg) .

Comparison with Structurally Related Compounds

Table 1: Key Structural and Functional Comparisons

Analytical Significance

- Deuterated vs. Non-Deuterated Analogs: The deuterated compound (d3) exhibits a 3 Da mass shift in LC-MS, enabling discrimination from the non-deuterated form (C₅H₁₀ClN₃OS). This property is critical for minimizing matrix effects and improving quantification accuracy in stability-indicating methods .

- Impurity Profiling: Non-deuterated analogs like Ranitidine Related Compound C are monitored in drug formulations to comply with USP/EP limits (typically ≤0.1% w/w). The deuterated version ensures method validation robustness .

Notes

Biological Activity

5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one oxime-d3 hydrochloride (CAS Number: 112233-23-5) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 195.67 g/mol |

| CAS Number | 112233-23-5 |

| Purity | >95% (HPLC) |

| Storage Temperature | -20°C |

The biological activity of this compound is primarily linked to its interaction with various biological targets. Thiazine derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties. A study assessed the antibacterial activity of various thiazine compounds against both Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one oxime showed enhanced activity compared to conventional antibiotics like ampicillin and streptomycin .

Case Study: Antibacterial Efficacy

- Tested Bacteria : Escherichia coli, Staphylococcus aureus, Enterococcus faecalis

- Results : Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL, indicating potent antibacterial effects.

Cytotoxicity Studies

Cytotoxicity assays were performed using various cell lines to evaluate the safety profile of the compound. The results indicated that this compound did not exhibit significant cytotoxic effects at concentrations up to 20 µM after 48 and 72 hours of exposure .

Table: Cytotoxicity Results

| Concentration (µM) | Cell Viability (%) at 48h | Cell Viability (%) at 72h |

|---|---|---|

| 0 | 100 | 100 |

| 5 | 95 | 94 |

| 10 | 90 | 89 |

| 20 | 85 | 84 |

Antioxidant Activity

The antioxidant potential of thiazine derivatives has been explored in several studies. These compounds have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models . The antioxidant activity is attributed to the presence of hydroxylamine groups in their structure.

Q & A

Q. How can degradation pathways be mapped under oxidative stress conditions relevant to inflammatory environments?

- Solution : Simulate oxidative stress using Fenton’s reagent (Fe²⁺/H₂O₂) and characterize products via:

- HRMS/MSⁿ Fragmentation : Identify hydroxylated or cleaved byproducts.

- EPR Spectroscopy : Detect free radical intermediates.

- Kinetic Isotope Effects : Compare degradation rates of deuterated vs. protiated forms to pinpoint rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.